1-Cbz-4-(3-aminophenoxy)-piperidine
Description
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c20-16-7-4-8-18(13-16)24-17-9-11-21(12-10-17)19(22)23-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14,20H2 |
InChI Key |
PNNVHSCGROUQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Selected Cbz-Modified Piperidines
Key Observations:
Substituent Impact on Bioactivity: The 3-aminophenoxy group in this compound provides distinct hydrogen-bonding capabilities compared to the aminomethyl group in 1-Cbz-4-(aminomethyl)piperidine. This difference may enhance target selectivity in antimicrobial or receptor-binding applications. Methylsulfonyloxymethyl substituents (e.g., in ) increase molecular weight and polarity, reducing BBB penetration but improving aqueous solubility.
Role of the Cbz Group :
Conformational and Electronic Differences
- Piperidine vs. Piperazine Rings : Replacement of piperidine with piperazine (e.g., in ) increases basicity and alters hydrogen-bonding patterns, reducing conformational flexibility.
- Substituent Basicity : N-Substituents like trifluoroacetyl () lower the basicity of the piperidine nitrogen, affecting protonation states and receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
- The choice of base (Na2CO3 or NaOH) and solvent system influences reaction rates and purity.
- The benzyl chloroformate (CbzCl) is added slowly at low temperatures to control reactivity and prevent side reactions.
- Purification typically involves extraction, drying, and column chromatography.
Functionalization to 1-Cbz-4-(3-aminophenoxy)-piperidine
While direct literature on the exact preparation of this compound is limited, the general approach involves nucleophilic aromatic substitution or coupling reactions on the 1-Cbz-4-piperidone or its derivatives with 3-aminophenol or related intermediates.
Proposed Synthetic Strategy
- Formation of 1-Cbz-4-piperidone as above.
- Nucleophilic substitution or etherification : Reaction of 1-Cbz-4-piperidone with 3-aminophenol or a protected 3-aminophenol derivative under basic or catalytic conditions to form the 3-aminophenoxy substituent at the 4-position.
- Reduction or further functional group manipulation to achieve the desired amine functionality if necessary.
Related Amino Piperidine Syntheses and Industrial Considerations
Industrial methods for amino piperidine derivatives, such as (R)-3-amino piperidine hydrochloride, provide insight into scalable and cost-effective approaches that may be adaptable for the target compound.
These methods emphasize careful temperature control, use of protecting groups, and efficient purification to produce amino piperidine intermediates suitable for further functionalization.
Analytical Data and Purification
- NMR (1H and 13C) , MS , and IR spectra confirm the identity and purity of intermediates such as 1-Cbz-4-piperidone.
- Purification is typically achieved by flash column chromatography using ethyl acetate/hexane or ethyl acetate/heptane solvent systems.
- Drying agents like MgSO4 or Na2SO4 are used to remove residual water before concentration.
Summary Table of Key Preparation Parameters for 1-Cbz-4-piperidone
| Parameter | Details |
|---|---|
| Starting materials | 4,4-piperidinediol hydrochloride, 4-piperidone, tert-butyl 4-oxopiperidine-1-carboxylate |
| Protecting group reagent | Benzyl chloroformate (CbzCl) |
| Bases used | Sodium carbonate, sodium hydroxide, triethylamine |
| Solvents | THF-H2O, toluene, dichloromethane, 1,4-dioxane |
| Temperature range | 0°C to room temperature |
| Reaction time | 2 to 9 hours |
| Purification | Extraction, drying, flash chromatography |
| Yields | 97-100% for intermediate 1-Cbz-4-piperidone |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Cbz-4-(3-aminophenoxy)-piperidine?
- Methodological Answer : The synthesis typically involves coupling 3-aminophenol with a Cbz-protected piperidine derivative under nucleophilic aromatic substitution conditions. Key parameters include:
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity.
- Temperature : 60–80°C for 12–24 hours to ensure complete substitution.
- Catalysts : Potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the Cbz-protected piperidine backbone and phenoxy substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak).
- IR Spectroscopy : To identify carbonyl (Cbz group, ~1700 cm) and amine/phenoxy stretches.
Cross-referencing with computational tools (e.g., PubChem data) ensures structural fidelity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Storage : –20°C in airtight, light-resistant containers to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., enzymes, receptors) using software like GROMACS or AMBER.
- Docking Studies (AutoDock Vina) : Screen against kinase or GPCR libraries to identify potential targets.
- ADME Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions based on TPSA (e.g., ~50 Ų) and logP (~2.5) .
Q. How to resolve discrepancies in reported physicochemical data (e.g., solubility, logP)?
- Methodological Answer :
- Validation : Cross-check experimental values (e.g., HPLC retention times) with NIST reference databases.
- Reproducibility : Use standardized buffers (e.g., PBS for solubility assays) and triple replicates.
- Computational Calibration : Compare experimental logP with XLOGP3 or WLOGP predictions to identify outliers .
Q. What strategies improve synthetic yield in multi-step preparations?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or inline IR to track reaction progress.
- Protection/Deprotection : Optimize Cbz removal using H/Pd-C under mild conditions (e.g., 1 atm, 25°C).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
Q. How to analyze structure-activity relationships (SAR) for piperidine derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenoxy or piperidine positions.
- Bioactivity Assays : Test against enzyme panels (e.g., kinases, phosphodiesterases) using fluorescence polarization.
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify key binding motifs (e.g., hydrogen bonds with piperidine nitrogen) .
Q. How to validate compound identity when spectral data is inconsistent?
- Methodological Answer :
- 2D NMR : HSQC and HMBC to confirm connectivity in ambiguous regions.
- Elemental Analysis : Verify C/H/N ratios (±0.4% tolerance).
- Single-Crystal X-ray Diffraction : Definitive confirmation of stereochemistry and regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
